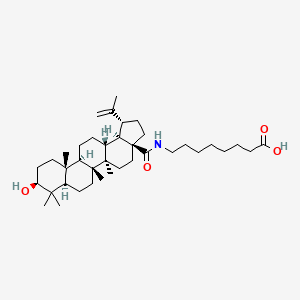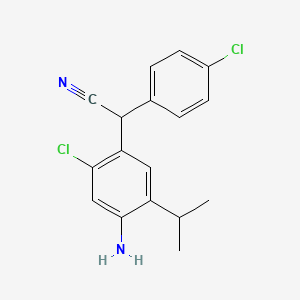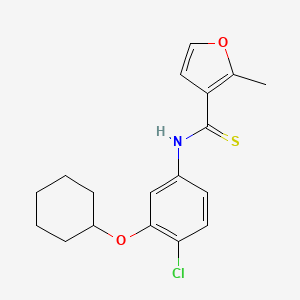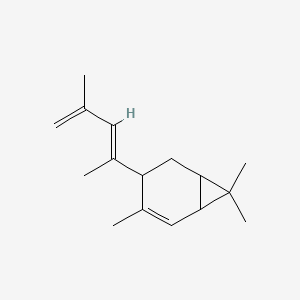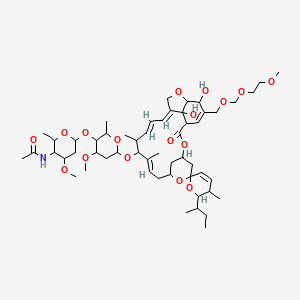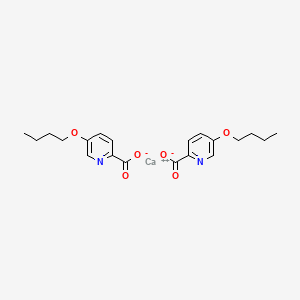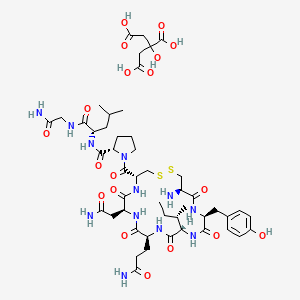![molecular formula C16H16N2 B12686734 N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine CAS No. 94291-62-0](/img/structure/B12686734.png)
N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a dibenzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the dibenzazepine core, followed by methylation and subsequent reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized reactors and purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-β-D-glucopyranuronosylamine
- 5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one
Uniqueness
N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
94291-62-0 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N,11-dimethyl-6H-benzo[b][1]benzazepin-5-imine |
InChI |
InChI=1S/C16H16N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10H,11H2,1-2H3 |
InChI Key |
GBGAKVVPCIFCRS-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


